2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole
Description
The compound (2S,6S)-2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole (CAS: 877773-38-1) is a stereospecific bicyclic imidazole derivative with two tert-butyl groups at the 2 and 6 positions. Its molecular formula is C₁₃H₂₅N₃, with a molecular weight of 223.36 g/mol . The tert-butyl groups confer significant steric hindrance, enhancing stability against oxidation and thermal degradation. Storage requires protection from light and an inert atmosphere at room temperature . Hazard warnings include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
Properties
IUPAC Name |
2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAGFYCHIPMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]imidazole core, followed by the introduction of tert-butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, facilitating the nucleophilic attack on tert-butyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity. Solvent selection and purification steps are critical to achieving the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl positions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its steric and electronic properties.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups influence the binding affinity and selectivity of the compound. The imidazole core can participate in hydrogen bonding and π-π interactions, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Benzimidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole)
- Structure : Fused benzene-imidazole core with substituents like benzo[d][1,3]dioxol and fluorine.
- Synthesis : Condensation of diamine intermediates with aldehydes under acidic conditions .
- Key Differences :
- Lacks bicyclic diazolo framework.
- Fluorine and benzodioxol groups enhance electronic properties but reduce steric bulk compared to tert-butyl groups.
- Applications: Potential antimicrobial or anticancer agents due to fluorinated aromatic systems .
Pyrrolo-Pyrrole Derivatives (e.g., Compound 26 in )
- Structure : Bicyclic pyrrolo[3,4-c]pyrrole core with tert-butyl ester and benzotriazole substituents.
- Synthesis : HATU-mediated coupling of carboxylic acids and amines in DMF .
- Key Differences :
- Contains a tertiary amine scaffold instead of imidazole.
- Benzotriazole moiety enables photostability, unlike the diazoloimidazole’s steric stabilization.
- Applications : Investigated as drug candidates for neurological disorders .
Anthraimidazole Derivatives (e.g., Di-tert-butyl 2,6,11-trioxo-anthraimidazole)
- Structure: Fused anthraquinone-imidazole system with tert-butyl ester groups.
- Synthesis: Multi-step cyclization involving anthraquinone precursors .
- Key Differences: Larger conjugated system (C₂₇H₂₈N₂O₇) with planar geometry.
- Applications : Photodynamic therapy or organic semiconductors due to extended π-conjugation .
tert-Butoxy-Substituted Imidazoles (e.g., Compounds 5{29}-5{33} in )
- Structure: Monocyclic imidazoles with tert-butoxy-carbonyl and aminoacyl groups.
- Synthesis: Peptide-like coupling reactions using tert-butoxy-protected amino acids .
- Key Differences: Lack bicyclic structure and stereospecific tert-butyl placement. Functional diversity (e.g., benzylamino, methylamino) enables modular bioactivity.
- Applications : Enzyme inhibitors or prodrugs due to tunable side chains .
Comparative Data Table
Research Findings and Implications
- Steric Effects : The target compound’s tert-butyl groups provide superior steric shielding compared to esters or smaller substituents in analogues, making it resistant to nucleophilic attack .
- Stereochemical Influence: The (2S,6S) configuration enables chiral recognition, a feature absent in non-stereospecific derivatives like anthraimidazoles .
- Thermal Stability: Bicyclic diazoloimidazole’s stability exceeds that of monocyclic tert-butoxy imidazoles, which may degrade under harsh conditions .
Biological Activity
Overview
2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile is a compound belonging to the indole derivative class, which is recognized for its diverse biological activities. The unique structure, characterized by a bromine atom at the 6th position of the indole ring and a nitrile group, positions this compound as a subject of interest in pharmacological research, particularly for its potential antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H11BrN2 |
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | 2-(6-bromo-1H-indol-3-yl)-2-methylpropanenitrile |
| InChI | InChI=1S/C12H11BrN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,1-2H3 |
| Canonical SMILES | CC(C)(C#N)C1=CNC2=C1C=CC(=C2)Br |
Antimicrobial Properties
Research indicates that 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it has shown effectiveness against certain types of cancer cells, including breast and colon cancer lines . Further studies are required to elucidate its full potential and mechanism of action in cancer therapy.
The biological activity of 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile is attributed to its interaction with specific molecular targets within cells. The bromine atom enhances the compound's reactivity, allowing it to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction may alter enzyme activities and gene expression pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial efficacy of several indole derivatives, including 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
Case Study 2: Anticancer Potential
In a separate study focused on cancer cell lines, researchers treated breast cancer cells with varying concentrations of 2-(6-Bromo-1H-indol-3-yl)-2-methylpropanenitrile. The findings revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
